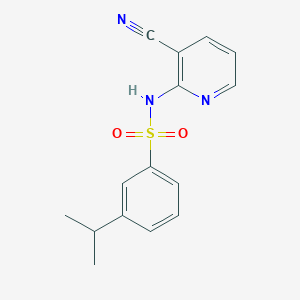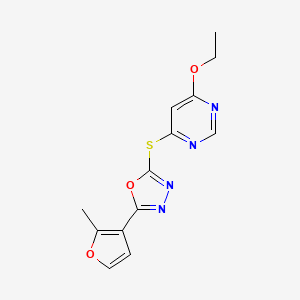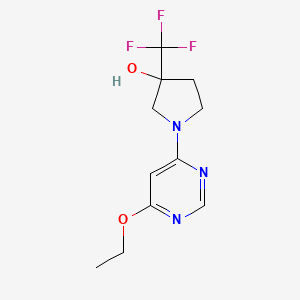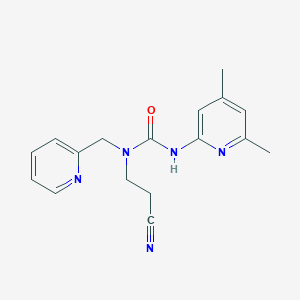
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide, also known as CPS-110, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPS-110 has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of glycogen synthase kinase 3β (GSK3β), a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK3β, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide promotes the accumulation of β-catenin, a transcriptional co-activator that regulates the expression of various genes involved in cell proliferation, differentiation, and survival. This leads to the inhibition of cancer cell growth and proliferation and the promotion of tissue repair in inflammatory and autoimmune disorders.
Biochemical and Physiological Effects
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to inhibit tumor angiogenesis and metastasis by targeting the Wnt/β-catenin signaling pathway. In inflammatory and autoimmune disorders, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. In addition, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has a favorable pharmacokinetic profile and can be administered orally or intravenously. However, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, the efficacy of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide may vary depending on the disease model and the stage of the disease.
Direcciones Futuras
There are several future directions for research on N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of GSK3β that can overcome the limitations of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide. Another area of research is the investigation of the role of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide in the regulation of the immune system and its potential applications in the treatment of autoimmune disorders. Finally, the clinical development of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide for the treatment of cancer and other diseases is an important future direction for research.
Conclusion
In conclusion, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its well-defined mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Future studies on N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide will provide valuable insights into its therapeutic potential and may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide involves a multi-step process that includes the reaction of 3-cyanopyridine-2-carboxylic acid with thionyl chloride to form 3-cyanopyridine-2-yl chloride. This intermediate is then reacted with 3-propan-2-ylbenzenesulfonyl chloride to form N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In addition, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11(2)12-5-3-7-14(9-12)21(19,20)18-15-13(10-16)6-4-8-17-15/h3-9,11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHPNELOCFTTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)
![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)